molecular formula C29H29N3O4S B2578623 N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-41-7

N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2578623
CAS No.: 532974-41-7
M. Wt: 515.63
InChI Key: FRPLECQCPBJTJO-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a sophisticated chemical reagent designed for pharmaceutical and medicinal chemistry research. This complex molecule is built around a multi-heterocyclic scaffold, featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an indole moiety and a 3,5-dimethylbenzamide group. The 2,3-dihydrobenzo[b][1,4]dioxin structure is a privileged scaffold in drug discovery, known for its potential to contribute to significant biological activity and optimize the pharmacokinetic properties of lead compounds . The specific integration of the indole and dioxine structures in a single molecule suggests potential for investigating novel enzyme inhibition pathways . This makes it a compound of significant interest for researchers developing new therapeutic agents, particularly following the precedent of similar scaffolds being explored as potent inhibitors of bacterial enzymes like DprE1, a validated target for antitubercular drug development . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a broad range of biological targets, structure-activity relationship (SAR) studies, and the development of new synthetic methodologies in heterocyclic chemistry . This product is intended for research applications by qualified laboratory personnel and is strictly labeled For Research Use Only ; it is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-19-13-20(2)15-21(14-19)29(34)30-9-10-32-17-27(23-5-3-4-6-24(23)32)37-18-28(33)31-22-7-8-25-26(16-22)36-12-11-35-25/h3-8,13-17H,9-12,18H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLECQCPBJTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The compound's structure can be broken down into several key components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its potential biological activity.
  • Indole derivative : Often associated with various pharmacological effects.
  • Thioether linkage : May enhance the compound's bioavailability.
PropertyValue
Molecular Weight461.58 g/mol
Molecular FormulaC23H26N2O3S
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimycobacterial Activity

Recent studies have identified derivatives of the dihydrobenzo[b][1,4]dioxin scaffold as potent inhibitors of DprE1, an essential enzyme in the biosynthesis of mycobacterial cell walls. The compound shows promising activity against Mycobacterium tuberculosis, indicating its potential as a new therapeutic agent for tuberculosis treatment .

The proposed mechanism involves the inhibition of DprE1, leading to disruption in cell wall synthesis. This is critical for the survival of Mycobacterium tuberculosis, making DprE1 a valuable target for drug development.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the dihydrobenzo[b][1,4]dioxin and indole portions significantly influence the biological activity. For instance:

  • Substituents on the indole ring : Altering these groups can enhance binding affinity to DprE1.
  • Length and nature of the thioether chain : Variations can affect solubility and permeability across bacterial membranes.

Study 1: Inhibition of DprE1

In a study published in Nature Communications, researchers synthesized various analogs based on the dihydrobenzo[b][1,4]dioxin scaffold. The most potent compounds demonstrated IC50 values in the low micromolar range against DprE1, showcasing their potential as lead compounds for further development .

Study 2: Antimicrobial Spectrum

A broader antimicrobial assessment was conducted to evaluate the compound's efficacy against other pathogens. The results indicated moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains, suggesting a selective mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Molecular Weight Key Functional Groups Structural Highlights
Target Compound ~550 (estimated) Benzamide, thioether, indole, dihydrobenzo dioxin Combines lipophilic (dimethylbenzamide) and electron-rich (dihydrobenzo dioxin) motifs.
(5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(dihydrobenzo dioxin-ylmethylene)-thiazolidinone (9m) Not reported Thiazolidinone, methylamino, dihydrobenzo dioxin Thioxo group and thiazolidinone ring may confer redox activity or metal-binding capacity.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 Benzamide, hydroxy, dimethyl N,O-bidentate directing group suitable for metal-catalyzed C–H functionalization.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxy-pyridin-3-amine 391.46 Pyridin-3-amine, methoxy, dimethylamino Planar pyridine and flexible dimethylamino sidechain may enhance solubility.

Key Observations :

  • The target compound’s thioether and indole groups distinguish it from simpler benzamide derivatives like , which lack heterocyclic complexity.
  • Compared to thiazolidinone-containing analogs (e.g., 9m ), the target’s benzamide core may offer greater stability but lower synthetic accessibility (e.g., 9m’s 7% yield suggests challenging synthesis).

Bioactivity and Computational Predictions

  • Bioactivity Clustering : Compounds with dihydrobenzo dioxin and aromatic cores (e.g., target, 9m) may cluster into groups with anti-cancer or enzyme-inhibitory activities due to structural similarities .
  • Molecular Similarity Metrics :
    • Tanimoto Index : The target’s MACCS fingerprint likely shares >70% similarity with 9m (dihydrobenzo dioxin) and <50% with (simple benzamide) .
    • Dice Index : Morgan fingerprints may highlight shared pharmacophores (e.g., planar aromatic systems) between the target and .
  • QSAR Predictions : The dihydrobenzo dioxin moiety in the target may enhance binding to oxidoreductases or cytochrome P450 enzymes, similar to analogs in PubChem’s bioactivity datasets .

Challenges and Opportunities

  • Synthetic Complexity : Multi-functional groups (thioether, indole) require precise reaction control to avoid byproducts .
  • Bioactivity Validation : While computational models suggest kinase or protease inhibition, empirical testing is needed to confirm targets .
  • Solubility Optimization : Introducing polar groups (e.g., methoxy in ) could improve the target’s pharmacokinetic profile.

Q & A

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Include detailed reaction conditions (solvent purity, temperature gradients, catalyst loading) in SI. Provide 1H^1H-NMR spectra (with integration ratios) and HRMS data in all publications. For novel intermediates, deposit crystallographic data in the Cambridge Structural Database (CSD) .

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